1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC16479603
Molecular Formula: C14H11ClN2O2S
Molecular Weight: 306.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2O2S |
|---|---|
| Molecular Weight | 306.8 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-4-chloro-5-methylpyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C14H11ClN2O2S/c1-10-9-16-14-12(13(10)15)7-8-17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
| Standard InChI Key | RWVCGVAIDBLDEM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C2C(=C1Cl)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(Benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (molecular formula: ) features a bicyclic pyrrolo[2,3-b]pyridine system substituted at the 1-position with a benzenesulfonyl group, at the 4-position with chlorine, and at the 5-position with a methyl group. The IUPAC name systematically describes this arrangement: 1-(benzenesulfonyl)-4-chloro-5-methylpyrrolo[2,3-b]pyridine.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 306.8 g/mol | |
| IUPAC Name | 1-(benzenesulfonyl)-4-chloro-5-methylpyrrolo[2,3-b]pyridine | |
| Canonical SMILES | CC1=CN=C2C(=C1Cl)C=CN2S(=O)(=O)C3=CC=CC=C3 | |
| InChIKey | RWVCGVAIDBLDEM-UHFFFAOYSA-N | |
| PubChem CID | 68261171 |
The sulfonyl group at position 1 introduces strong electron-withdrawing characteristics, while the methyl group at position 5 modulates steric and electronic properties. X-ray crystallography data remain unavailable, but computational models suggest a non-planar conformation due to steric interactions between the benzenesulfonyl moiety and the methyl group.
Synthetic Pathways
General Synthesis Strategies
While no explicit synthesis protocol for 1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine exists in public literature, analogous compounds provide methodological insights. Pyrrolo[2,3-b]pyridine derivatives typically derive from:
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Ring-forming reactions: Condensation of aminopyridines with α,β-unsaturated carbonyl compounds .
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Sulfonylation: Introduction of the benzenesulfonyl group via reaction with benzenesulfonyl chloride under basic conditions .
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Halogenation: Chlorination at position 4 using agents like phosphorus oxychloride (POCl₃) .
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Alkylation: Methyl group installation via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
Hypothetical Synthetic Route
A plausible four-step synthesis could involve:
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Core formation: Constructing 5-methyl-1H-pyrrolo[2,3-b]pyridine through Kröhnke pyridine synthesis .
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Sulfonylation: Protecting the pyrrole nitrogen with benzenesulfonyl chloride in dichloromethane with triethylamine .
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Chlorination: Treating the intermediate with POCl₃ at reflux to introduce chlorine at position 4 .
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Purification: Column chromatography or recrystallization from methanol.
Reaction yields for analogous sulfonylated pyrrolopyridines range from 60–85%, though exact data for this derivative remain unpublished .
Physicochemical Properties
Spectral Characterization
1H NMR (predicted):
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Aromatic protons: δ 7.65–8.20 ppm (benzenesulfonyl aromatic H)
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Pyrrolopyridine protons: δ 6.80–7.40 ppm (C3-H), δ 2.50 ppm (CH₃)
MS (ESI+): m/z 307.1 [M+H]⁺
Thermodynamic Properties
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LogP: Calculated 3.1 (indicating moderate lipophilicity)
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Aqueous Solubility: <0.1 mg/mL at 25°C (predicted)
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Melting Point: Unreported; analogues melt between 180–220°C
Biological Activities and Applications
Anticancer Activity
Analogues with chloro and sulfonyl substituents demonstrate:
Future Directions
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